4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline
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Overview
Description
4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline is a heterocyclic compound that features a thiazole ring, a piperazine ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline typically involves multi-step procedures. One common method includes the following steps:
Synthesis of Thiazole Derivative: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Formation of Piperazine Derivative: The piperazine ring can be introduced by reacting the thiazole derivative with piperazine under appropriate conditions.
Attachment of Aniline Group: The final step involves the reaction of the piperazine-thiazole intermediate with aniline or its derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in the inhibition of specific cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their function. The piperazine ring can enhance the compound’s binding affinity to receptors, leading to altered cellular responses. These interactions can result in antimicrobial, anticancer, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure with a benzothiazole ring instead of a thiazole ring.
4-(1,3-Benzothiazol-2-yl)piperazine: Contains a benzothiazole ring and a piperazine ring.
2-(4-Aminophenyl)benzothiazole: Features a benzothiazole ring and an aniline group.
Uniqueness
4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline is unique due to its specific combination of a thiazole ring, a piperazine ring, and an aniline group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWPARBSRUYMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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